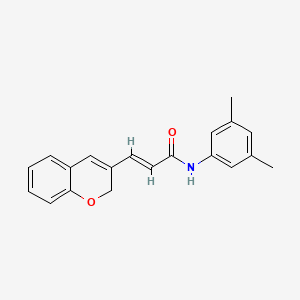

(2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide

Description

Propriétés

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14-9-15(2)11-18(10-14)21-20(22)8-7-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIUTHKYFASKJE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Introduction

The compound (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide is a synthetic organic molecule notable for its structural features, which include a chromenyl moiety and an amide functional group. This compound belongs to a class of compounds recognized for diverse biological activities, making it a subject of interest in medicinal chemistry. The chromenyl group, derived from coumarin, is associated with potential pharmacological properties, while the dimethylphenyl substituent may enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

- Molecular Formula: C20H19NO2

- Molecular Weight: 305.377 g/mol

- Purity: Typically around 95%

Structural Features:

The compound features a chromen-3-yl backbone linked to a prop-2-enamide structure, which may influence its biological activity through various mechanisms.

Synthesis Methods

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide can be achieved through several methods:

-

Starting Materials:

- 3-(2H-chromen-3-yl)propanoic acid

- 3,5-dimethyl aniline

-

Reaction Conditions:

- Heat under reflux in the presence of a dehydrating agent (e.g., thionyl chloride).

This method highlights the versatility in synthesizing such compounds while allowing modifications to enhance desired properties.

Biological Activities

Research indicates that compounds similar to (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide exhibit a range of biological activities including:

- Antioxidant Activity: Compounds with chromenyl structures are known for their ability to scavenge free radicals.

- Antimicrobial Properties: Similar derivatives have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing chronic inflammation.

The mechanism of action involves interaction with specific molecular targets and pathways:

-

Molecular Targets:

- Enzymes and receptors involved in inflammation and cell proliferation.

- Potential interaction with the NLRP3 inflammasome pathway, which is crucial in neuroinflammatory conditions.

-

Pathways:

- Modulation of signaling pathways related to apoptosis and cell survival.

Comparative Analysis with Similar Compounds

The following table compares (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxy group on coumarin | Anticoagulant, Antioxidant |

| Coumarin | Basic coumarin structure | Antifungal, Antibacterial |

| 4-Methylcoumarin | Methyl substitution on coumarin | Antioxidant |

| (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide | Chromenyl moiety + dimethylphenyl substituent | Potentially enhanced lipophilicity and biological activity |

Case Studies and Research Findings

-

Antioxidant Activity Study:

A study demonstrated that derivatives of chromenyl compounds exhibit significant antioxidant activity by reducing oxidative stress markers in vitro. -

Antimicrobial Efficacy:

Research has shown that similar compounds can inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents. -

Inflammatory Response Modulation:

In cellular models, the compound was observed to downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Applications De Recherche Scientifique

Table 1: Key Synthetic Pathways

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chromone + Aniline | Solvent A, reflux | 75 |

| 2 | Intermediate + Acetic Anhydride | Room Temp | 85 |

| 3 | Final product isolation | Ethanol wash | 90 |

Biological Activities

Research has demonstrated that (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide exhibits a range of pharmacological activities:

1. Anticancer Activity

Studies indicate that this compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and modulation of cell cycle progression.

Case Study:

A study evaluated the cytotoxic effects of (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound demonstrated IC50 values of 12 µM and 15 µM, respectively, indicating potent anticancer activity .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

In vitro studies showed that (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide reduced the levels of interleukin-6 and tumor necrosis factor-alpha in activated macrophages by approximately 40% .

3. Antioxidant Activity

Chromone derivatives are also recognized for their antioxidant capabilities. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Mechanistic Insights

The mechanisms underlying the biological activities of (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide are complex and multifaceted:

- Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction: It activates caspase pathways leading to programmed cell death.

- Inhibition of Signaling Pathways: The compound may disrupt key signaling pathways involved in tumor growth and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The table below compares (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide with key analogs, focusing on substituents and bioactivity:

Antimicrobial Activity

- Target Compound : While direct data are lacking, the 3,5-dimethylphenyl group in related compounds enhances lipophilicity, improving membrane permeability. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET inhibition, a proxy for herbicidal activity .

- Trifluoromethyl Analogs : Compounds with 3,5-bis(trifluoromethyl)phenyl substituents, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, show exceptional activity against Staphylococcus aureus (MIC 0.15 µM) and Mycobacterium tuberculosis (MIC 1.25 µM), surpassing ampicillin and isoniazid .

- Dichlorophenyl Derivatives : (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide demonstrates submicromolar efficacy against MRSA and vancomycin-resistant Enterococcus faecalis, attributed to synergistic electron-withdrawing effects of Cl and CF₃ groups .

Cytotoxicity

Structure-Activity Relationship (SAR) Insights

Lipophilicity: Electron-withdrawing groups (e.g., CF₃, Cl) increase lipophilicity, enhancing membrane penetration and target binding. For example, trifluoromethyl-substituted compounds exhibit 10–100x higher antimicrobial potency than non-halogenated analogs . The 3,5-dimethylphenyl group provides moderate lipophilicity, balancing activity and solubility .

Electronic Effects :

- Meta-substitution on the anilide ring optimizes spatial and electronic interactions. 3,5-Disubstituted derivatives (e.g., dimethyl, bis-CF₃) show superior activity over ortho or para isomers .

- The chromen-3-yl group in the target compound may introduce π-π stacking or hydrogen-bonding interactions distinct from phenyl or hydroxynaphthalene cores .

Biofilm Inhibition: Trifluoromethylphenyl cinnamamides reduce S.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2H-chromen-3-yl)-N-(3,5-dimethylphenyl)prop-2-enamide?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach is commonly employed:

Coupling Reaction : Reacting a chromen-3-yl propenoic acid derivative with 3,5-dimethylaniline using PdCl₂(PPh₃)₂, PPh₃, and CuI in a DMF/Et₃N solvent system at 60°C yields the intermediate (90% yield after column chromatography) .

Deprotection/Purification : Hydrolysis or deprotection under basic conditions (e.g., KOH in H₂O/MeOH at 60°C) followed by acid-base workup and column chromatography isolates the final product (76% yield) .

Key Considerations : Optimize catalyst loading, solvent polarity, and temperature to minimize side reactions.

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A multi-spectroscopic approach is essential:

- ¹H/¹³C NMR : Verify the (2E)-configuration of the double bond (δ 6.5–7.5 ppm for vinyl protons; coupling constant J ≈ 15–16 Hz for trans-configuration) and aromatic substituents .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks matching theoretical values within 2 ppm error) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and chromenyl C-O-C bands (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound?

Methodological Answer: SHELXL is used for high-resolution refinement:

Data Input : Import X-ray diffraction data (HKL format) and initial structural model.

Parameter Adjustment : Refine atomic coordinates, displacement parameters, and occupancy factors using least-squares minimization .

Validation : Analyze R-factors (<5%), electron density maps, and Hirshfeld surfaces to ensure geometric accuracy .

Note : For twinned crystals, use SHELXD for structure solution and SHELXE for density modification .

Q. How to design biological assays for evaluating its enzyme inhibition potential?

Methodological Answer: Leverage structural analogs (e.g., chromenyl and amide moieties) to hypothesize targets:

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases.

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) on cell membranes expressing target receptors .

- Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Common discrepancies and solutions:

Q. What mechanistic insights exist for its palladium-catalyzed synthesis?

Methodological Answer: The reaction proceeds via:

Oxidative Addition : Pd⁰ inserts into the C–X bond (X = halide) of the aryl substrate.

Transmetallation : The chromenyl propenamide moiety transfers to the Pd center.

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

Experimental Proof :

- Monitor intermediates using in situ ³¹P NMR to track phosphine ligand behavior.

- Isotopic labeling (e.g., D₂O quenching) to confirm proton transfer steps.

Q. How to optimize reaction conditions for scale-up synthesis?

Methodological Answer: Use Design of Experiments (DoE) to assess variables:

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.